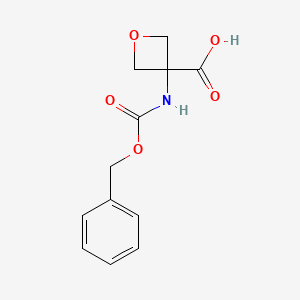

3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid

Description

BenchChem offers high-quality 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(phenylmethoxycarbonylamino)oxetane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c14-10(15)12(7-17-8-12)13-11(16)18-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDACJLQSZZYSTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Frontier of Drug Discovery: A Technical Guide to 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic Acid

Abstract

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore beyond the traditional chemical space. Among the most promising recent advancements is the integration of small, strained ring systems into molecular design. Oxetanes, in particular, have emerged as valuable bioisosteres for gem-dimethyl and carbonyl groups, offering improved physicochemical properties such as solubility and metabolic stability. This guide provides a comprehensive technical overview of 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid (CAS 1379811-81-0), a key building block that marries the conformational constraints of an oxetane ring with the versatile functionality of an amino acid. We will delve into its synthesis, characterization, and strategic applications, offering a roadmap for researchers, scientists, and drug development professionals aiming to leverage this unique scaffold in their discovery programs.

Introduction: The Strategic Value of Constrained Scaffolds

In contemporary drug design, the ability to precisely control the three-dimensional conformation of a molecule is paramount. Constrained scaffolds, such as the oxetane ring system, serve as powerful tools to lock a molecule into a bioactive conformation, thereby enhancing potency and selectivity for its biological target. The oxetane moiety, a four-membered ether ring, is particularly advantageous. Its strained nature imparts unique electronic and conformational properties, often leading to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability when compared to more conventional carbocyclic analogues.

3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid represents a sophisticated bifunctional building block. It incorporates the desirable oxetane scaffold while presenting two orthogonal functionalities: a carboxylic acid and a protected amine. This "α,α-disubstituted amino acid" analogue allows for its seamless integration into peptide chains or its use as a versatile starting point for the synthesis of complex molecular architectures. The benzyloxycarbonyl (Cbz) protecting group provides robust protection for the amine during synthesis and can be readily removed under standard hydrogenolysis conditions, offering a clean and efficient deprotection step.

Synthesis and Manufacturing

The synthesis of 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. While multiple proprietary routes exist, a common and scalable approach begins with a suitable oxetane precursor.

A General Synthetic Workflow

A representative synthetic pathway often starts from 3-oxetanol, proceeding through a series of functional group interconversions to install the requisite amino and carboxylic acid moieties at the 3-position.

Caption: Generalized Synthetic Workflow

Detailed Experimental Protocol: Cbz-Protection of the Amino Oxetane Intermediate

The following protocol is a representative example for the N-protection step, a critical stage in the overall synthesis. This procedure is based on well-established Schotten-Baumann conditions for Cbz-protection of amino acids.[1][2]

Materials:

-

3-Aminooxetane-3-carboxylic acid ester intermediate (1.0 eq)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Sodium bicarbonate (NaHCO₃) (2.0 eq)

-

Benzyl chloroformate (Cbz-Cl) (1.2 eq)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the 3-aminooxetane-3-carboxylic acid ester intermediate in a 2:1 mixture of THF and water.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add sodium bicarbonate to the solution and stir until dissolved.

-

Cbz-Cl Addition: Add benzyl chloroformate dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 4 hours, then warm to room temperature and stir for an additional 16 hours.

-

Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the Cbz-protected amino oxetane ester.

Causality Behind Experimental Choices:

-

Schotten-Baumann Conditions: The use of a biphasic solvent system (THF/water) with an inorganic base (NaHCO₃) ensures that the starting amine is deprotonated and soluble, while the acid chloride reagent is readily accessible.[1] The base neutralizes the HCl generated during the reaction, driving it to completion.[1]

-

Temperature Control: Maintaining a low temperature (0 °C) during the addition of the highly reactive benzyl chloroformate helps to control the reaction rate and minimize potential side reactions.

-

Aqueous Work-up: The work-up procedure is designed to remove water-soluble byproducts and excess reagents.

-

Chromatography: Silica gel chromatography is a standard and effective method for purifying the final product to a high degree.

Physicochemical and Spectroscopic Characterization

Thorough characterization of 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid is essential to confirm its identity, purity, and stability.

| Property | Value |

| CAS Number | 1379811-81-0 |

| Molecular Formula | C₁₂H₁₃NO₅ |

| Molecular Weight | 251.24 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, DMSO, and DMF |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzylic protons of the Cbz group, the methylene protons of the oxetane ring, and the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the carbamate and carboxylic acid, the aromatic carbons, and the carbons of the oxetane ring.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight, confirming the compound's identity.

Applications in Drug Discovery

The true value of 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid lies in its application as a versatile building block for the synthesis of novel therapeutic agents. Its unique structure allows for the introduction of conformational rigidity and improved physicochemical properties into drug candidates.

As a Constrained Amino Acid Analogue

One of the primary applications of this molecule is as a non-natural, constrained amino acid in peptide synthesis. Replacing a natural amino acid with this oxetane-containing analogue can have profound effects on the resulting peptide's conformation and biological activity.

-

Enzymatic Stability: Peptides incorporating this building block are often more resistant to proteolytic degradation, leading to an extended in vivo half-life.

-

Conformational Locking: The rigid oxetane ring restricts the rotational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation, thereby increasing its binding affinity for its target.

Caption: Integration into a Peptide Chain

As a Scaffold for Small Molecule Synthesis

Beyond peptide chemistry, the dual functionality of this molecule makes it an attractive starting point for the synthesis of diverse small molecule libraries. The carboxylic acid and the protected amine can be selectively functionalized to explore a wide range of chemical space.

-

Synthesis of Spirocyclic Compounds: The oxetane ring can serve as an anchor point for the construction of more complex spirocyclic systems.

-

Introduction of a Polar Vector: The oxetane moiety introduces a dipole moment and can act as a hydrogen bond acceptor, which can be beneficial for target engagement and for improving solubility.[3]

Conclusion

3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid is a valuable and versatile building block in modern medicinal chemistry. Its unique combination of a conformationally constrained oxetane ring and orthogonal amino acid functionalities provides a powerful tool for the design and synthesis of novel drug candidates with improved physicochemical and pharmacological properties. As the demand for innovative therapeutic agents continues to grow, the strategic application of such sophisticated building blocks will undoubtedly play a pivotal role in the future of drug discovery.

References

-

Wessjohann, L. A., et al. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

-

Kovács, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Hrobarik, Peter, et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Human lipocalins bind and export fatty acids through the secretory pathway of yeast cells. Frontiers. [Link]

-

Wermuth, Camille G., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters. [Link]

-

Reevaluation of the pathways for the biosynthesis of polyunsaturated fatty acids. PubMed. [Link]

-

Divergent Pathways in the Biosynthesis of Bisindole Natural Products. CORE. [Link]

-

Biosynthesis of Non-Canonical Amino Acids. Encyclopedia MDPI. [Link]

Sources

A Technical Guide to the Physicochemical Properties of Cbz-Protected Oxetane Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The incorporation of strained ring systems, particularly oxetanes, into amino acid scaffolds represents a burgeoning strategy in modern medicinal chemistry and peptide design. This guide provides an in-depth technical exploration of the physicochemical properties of Carboxybenzyl (Cbz)-protected oxetane amino acids. We will delve into the synthesis, characterization, and key physicochemical parameters of these unique building blocks, offering field-proven insights into the causal relationships between their structure and properties. This document is intended to serve as a comprehensive resource for researchers leveraging these novel amino acids in drug discovery and development, providing both foundational knowledge and actionable experimental protocols.

Introduction: The Rationale for Oxetane-Containing Amino Acids

The gem-dimethyl and carbonyl groups are ubiquitous motifs in drug molecules. However, they can present liabilities such as metabolic instability and undesirable lipophilicity. The oxetane ring has emerged as a compelling bioisosteric replacement for these groups.[1][2] Its strained, four-membered ether structure imparts a unique combination of properties, including a low molecular weight, high polarity, and a distinct three-dimensional profile.[3][4] When incorporated into amino acid structures, the oxetane moiety can profoundly influence aqueous solubility, metabolic stability, and conformational preferences.[5][6][7]

The Cbz protecting group, introduced by Bergmann and Zervas in 1932, remains a cornerstone of peptide synthesis.[8] Its robustness under a variety of reaction conditions, coupled with its facile removal via catalytic hydrogenolysis, makes it an ideal choice for protecting the amino functionality of oxetane amino acids during synthetic manipulations.[8][9][10] This guide will focus on the intersection of these two key chemical entities: the Cbz-protected oxetane amino acid.

Synthesis and Characterization of a Representative Cbz-Protected Oxetane Amino Acid: N-Cbz-3-aminooxetane-3-carboxylic acid

A foundational step in understanding the physicochemical properties of a molecule is its synthesis and unambiguous characterization. Here, we present a representative synthesis of N-Cbz-3-aminooxetane-3-carboxylic acid.

Synthetic Workflow

The synthesis of N-Cbz-3-aminooxetane-3-carboxylic acid can be achieved through a multi-step process, often starting from commercially available precursors. The following diagram illustrates a plausible synthetic route.

Sources

- 1. sacbiotech.wordpress.com [sacbiotech.wordpress.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. THE X-RAY STRUCTURE DETERMINATION OF OXETANOCIN [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 7. chemrxiv.org [chemrxiv.org]

- 8. scribd.com [scribd.com]

- 9. prepchem.com [prepchem.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of strained ring systems has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. Among these, the oxetane motif has garnered significant attention for its ability to impart desirable characteristics such as improved solubility, metabolic stability, and reduced lipophilicity. This guide provides a comprehensive technical overview of a key derivative, 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid, a versatile building block for drug discovery and peptide synthesis.

Core Molecular Attributes

3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid, often abbreviated as Cbz-Aoc-OH, is a non-proteinogenic amino acid characterized by a central, sterically constrained oxetane ring. The benzyloxycarbonyl (Cbz) protecting group on the amino function facilitates its application in standard peptide synthesis protocols.

Molecular Identity and Physicochemical Properties

A clear understanding of the fundamental molecular properties is crucial for its effective application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₅ | [1][2][3] |

| Molecular Weight | 251.24 g/mol | [1][2][3] |

| CAS Number | 1379811-81-0 | [1][2][4] |

| Predicted Boiling Point | 483.2±45.0 °C | [3] |

| Predicted Density | 1.37±0.1 g/cm³ | [3] |

The Oxetane Advantage in Drug Design

The incorporation of the oxetane ring, a four-membered heterocycle containing an oxygen atom, offers several distinct advantages in the design of novel therapeutics. Its inherent ring strain and polarity can significantly influence the conformation and properties of a parent molecule.

The oxetane moiety is recognized for its capacity to:

-

Enhance Aqueous Solubility: The polar nature of the ether linkage within the oxetane ring can lead to improved solubility, a critical factor for drug bioavailability.

-

Improve Metabolic Stability: The strained ring system can be less susceptible to metabolic degradation compared to more conventional acyclic or larger ring structures.

-

Reduce Lipophilicity: The introduction of the polar oxetane can decrease the overall lipophilicity of a compound, potentially leading to a more favorable pharmacokinetic profile.

The oxetane ring is increasingly utilized as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often resulting in superior pharmacological properties.

Synthesis and Methodologies

The synthesis of 3-(((benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid and related oxetane-containing building blocks typically starts from commercially available precursors like 3-oxetanone. The synthetic routes must be carefully designed to be compatible with the strained oxetane ring, which can be sensitive to harsh acidic or basic conditions.

A general synthetic workflow for preparing functionalized oxetane carboxylic acids is depicted below.

Caption: A generalized workflow for the synthesis of 3-substituted oxetane-3-carboxylic acids.

Exemplary Protocol: Saponification of an Ester Precursor

This protocol outlines a general method for the hydrolysis of a methyl or ethyl ester of a Cbz-protected amino-oxetane carboxylic acid to yield the final carboxylic acid.

Materials:

-

Methyl/Ethyl 3-(((benzyloxy)carbonyl)amino)oxetane-3-carboxylate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the ester precursor in a mixture of THF and water.

-

Add LiOH·H₂O to the solution at room temperature.

-

Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Remove the THF under reduced pressure.

-

Acidify the aqueous residue to a pH of approximately 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or recrystallization as needed.

Applications in Peptide Synthesis and Drug Discovery

3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid serves as a valuable building block for the synthesis of modified peptides and peptidomimetics. The Cbz protecting group is stable under a variety of coupling conditions and can be readily removed by catalytic hydrogenation.

Peptide Coupling

The incorporation of this amino acid into a peptide sequence follows standard peptide coupling protocols. The carboxylic acid is activated in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and then reacted with the free amino group of another amino acid or peptide.

Sources

The Cbz-Oxetane Amino Acid Building Block: A Scaffold for Innovation in Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel chemical matter with enhanced pharmacological properties is a central theme in modern drug discovery. Small, strained ring systems have emerged as powerful tools for modulating the physicochemical and metabolic profiles of therapeutic candidates. Among these, the oxetane motif has garnered significant attention for its ability to serve as a polar, metabolically stable, and conformationally rigid bioisostere for commonly used functional groups.[1][2][3] This technical guide provides an in-depth exploration of the N-Carbobenzyloxy (Cbz)-protected 3-aminooxetane-3-carboxylic acid building block, a versatile scaffold for incorporation into peptides, peptidomimetics, and small molecule drugs. We will dissect its synthesis, elucidate the rationale behind key experimental choices, present detailed protocols, and discuss its strategic application in the development of next-generation therapeutics.

The Strategic Value of Oxetanes in Drug Design

The incorporation of an oxetane ring into a molecule is not merely a structural curiosity; it is a strategic decision aimed at overcoming common liabilities in drug development. The four-membered oxygen-containing heterocycle imparts a unique combination of properties that are highly desirable in medicinal chemistry.[4][5]

-

Improved Physicochemical Properties: Oxetanes are polar motifs that can significantly enhance aqueous solubility, a critical factor for oral bioavailability.[4][5] Their introduction can also reduce the lipophilicity (LogD) of a compound compared to isosteric aliphatic groups like a gem-dimethyl moiety.[4]

-

Metabolic Stability: The oxetane ring is generally robust and can improve metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.[4][5] This can lead to improved pharmacokinetic profiles, including longer half-lives.

-

Modulation of Basicity: When placed adjacent to an amine, the electron-withdrawing nature of the oxetane ring reduces the basicity (pKa) of the nitrogen atom.[2][3] This subtle tuning can be crucial for optimizing target engagement, reducing off-target effects, and improving cell permeability.

-

Conformational Constraint: In peptide chemistry, incorporating rigid elements like oxetane amino acids can pre-organize the peptide backbone into specific conformations, such as turns.[6][7] This can enhance binding affinity to targets and facilitate challenging macrocyclizations.[6][7]

The 3-aminooxetane-3-carboxylic acid scaffold combines these benefits with the versatile handles of an amino acid, making it a powerful building block. The Cbz protecting group provides a robust, well-characterized, and orthogonal "mask" for the amino function, essential for controlled, stepwise synthesis.[][9]

Synthesis of the Cbz-Oxetane Amino Acid Core

The most common and scalable route to N-Cbz-3-aminooxetane-3-carboxylic acid begins with the commercially available oxetan-3-one. The synthesis can be logically broken down into three key stages: formation of the aminonitrile, hydrolysis to the amino acid, and N-protection.

Caption: General synthetic workflow from oxetan-3-one to the target building block.

Stage 1: The Strecker Synthesis to Form the Aminonitrile

The Strecker synthesis is a classic method for producing α-amino acids. In this context, it provides an efficient route to the key 3-amino-3-cyano oxetane intermediate.[10] The choice of reagents is critical to ensure the stability of the strained oxetane ring.

-

Causality: While traditional Strecker conditions might use KCN and ammonia, a modified approach using a secondary amine (like dibenzylamine) and a non-protic cyanide source (like trimethylsilyl cyanide, TMSCN) is often preferred.[10] Dibenzylamine serves a dual purpose: it acts as the amine source and the resulting N,N-dibenzyl group is a versatile protecting group that can be removed later via hydrogenolysis. TMSCN is less hazardous and more soluble in organic solvents than alkali metal cyanides. The reaction proceeds through the formation of an iminium intermediate, which is then trapped by the cyanide nucleophile.

Stage 2: Hydrolysis of the Nitrile

Converting the nitrile to a carboxylic acid is a pivotal step that requires careful control of reaction conditions to prevent the acid- or base-catalyzed ring-opening of the oxetane.[10]

-

Causality: Harsh acidic conditions (e.g., concentrated HCl at high temperatures) can readily protonate the oxetane oxygen, leading to ring cleavage and the formation of unwanted byproducts.[10] Therefore, hydrolysis is typically performed under carefully controlled basic conditions (e.g., using NaOH or Ba(OH)₂) followed by neutralization.[10] This approach saponifies the nitrile to the carboxylate salt while minimizing the risk to the oxetane core. Subsequent, careful acidification precipitates the free amino acid.

Stage 3: Carbobenzyloxy (Cbz) Protection

With the core amino acid in hand, the final step is to protect the primary amine. The Cbz group is ideal for this purpose due to its high stability under a wide range of conditions and its clean removal via catalytic hydrogenation.[][9]

-

Causality: The protection is typically achieved using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[][9] The amino acid is dissolved in an aqueous basic solution (e.g., NaHCO₃ or NaOH) to deprotonate the amino group, enhancing its nucleophilicity. Cbz-Cl is then added, often in an organic solvent, and reacts with the amine to form the stable carbamate. Maintaining a basic pH throughout the addition is crucial to neutralize the HCl generated during the reaction.

Applications in Synthesis

The true value of Cbz-3-aminooxetane-3-carboxylic acid lies in its utility as a versatile building block for constructing complex molecules with improved properties.

Caption: Applications of the building block in peptide and small molecule synthesis.

Peptide Synthesis and Peptidomimetics

The building block can be incorporated into peptide sequences using standard solution-phase or solid-phase peptide synthesis (SPPS) methodologies.[11][12][13] After activation of its carboxylic acid with common coupling reagents (e.g., HBTU, HATU, or DCC), it readily couples with the N-terminus of a growing peptide chain.

The resulting oxetane-modified peptide (OMP) benefits from the properties of the oxetane core. Studies have shown that replacing a backbone amide with an oxetane can induce turns in peptide structures, which can be advantageous for creating macrocyclic peptides that often suffer from low cyclization efficiencies.[6][7] Furthermore, the non-natural structure provides resistance to enzymatic degradation by proteases.[4][11]

Small Molecule Drug Discovery

Beyond peptides, this building block serves as an excellent starting point for small molecule synthesis. The oxetane can act as a bioisostere for a carbonyl or gem-dimethyl group, allowing chemists to systematically probe structure-activity relationships (SAR) and improve drug-like properties.[1][14] The amino and carboxylic acid handles provide two orthogonal points for diversification, enabling the rapid generation of compound libraries for screening.

Detailed Experimental Protocols

The following protocols are provided as a guide and should be adapted based on laboratory conditions and scale. Standard laboratory safety procedures must be followed.

Protocol 1: Synthesis of 3-(Dibenzylamino)oxetane-3-carbonitrile

-

Objective: To synthesize the key aminonitrile intermediate from oxetan-3-one.

-

Methodology:

-

To a stirred solution of oxetan-3-one (1.0 equiv) and dibenzylamine (1.05 equiv) in dichloromethane (DCM, ~5 mL/mmol) at 0 °C, add trimethylsilyl cyanide (TMSCN, 1.1 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the title compound.

-

Protocol 2: Synthesis of 3-Aminooxetane-3-carboxylic Acid

-

Objective: To hydrolyze the nitrile and remove the dibenzyl protecting group.

-

Methodology:

-

Dissolve the aminonitrile from Protocol 1 (1.0 equiv) in a mixture of dioxane and 6 M HCl (1:1).

-

Heat the mixture to reflux (e.g., 100 °C) for 24-48 hours, monitoring by TLC or LC-MS until the nitrile is fully consumed.

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove the dioxane.

-

Dissolve the residue in methanol and add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol %).

-

Subject the mixture to hydrogenation (H₂, balloon or Parr apparatus) at room temperature for 16-24 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

-

Concentrate the filtrate under reduced pressure. The resulting solid is often the hydrochloride salt of the amino acid, which can be used directly or neutralized by techniques such as ion-exchange chromatography to yield the zwitterionic amino acid.

-

Protocol 3: Synthesis of N-Cbz-3-aminooxetane-3-carboxylic acid

-

Objective: To protect the amine of the core amino acid with a Cbz group.[9]

-

Methodology:

-

Dissolve 3-aminooxetane-3-carboxylic acid (1.0 equiv) in 1 M aqueous NaOH (2.5 equiv) and cool the solution in an ice bath to 0 °C.

-

Add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise while vigorously stirring, ensuring the temperature remains below 5 °C and the pH remains basic.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Wash the aqueous mixture with diethyl ether to remove any unreacted Cbz-Cl.

-

Re-cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final Cbz-protected building block.

-

Physicochemical Data and Stability Profile

Understanding the properties and limitations of the building block is essential for its successful application.

| Property | Value (Estimated/Typical) | Significance |

| Molecular Formula | C₁₂H₁₃NO₅ | - |

| Molecular Weight | 251.24 g/mol | Important for reaction stoichiometry. |

| Appearance | White to off-white solid | Standard for purified amino acid derivatives. |

| ClogP | ~1.5 - 2.0 | Indicates moderate lipophilicity. |

| Cbz Stability | Stable to basic and mildly acidic conditions.[9] | Orthogonal to Fmoc and Boc deprotection. |

| Cbz Cleavage | Catalytic Hydrogenation (e.g., H₂/Pd/C).[9] | Provides clean and efficient deprotection. |

| Oxetane Stability | Generally stable, but sensitive to strong acids.[10] | Requires careful condition selection during synthesis. |

The oxetane core is robust under most synthetic conditions, including standard peptide coupling and basic (e.g., piperidine) or mild acidic (e.g., TFA for Boc deprotection) treatments. However, prolonged exposure to strong, hot acids should be avoided to prevent ring-opening.[10]

Conclusion and Future Outlook

The N-Cbz-3-aminooxetane-3-carboxylic acid is more than just another non-natural amino acid; it is a strategically designed building block that empowers medicinal chemists to address fundamental challenges in drug design. Its ability to confer improved solubility, metabolic stability, and conformational control makes it an invaluable tool for optimizing lead compounds.[4][5] As the principles of sp³-rich, three-dimensional molecular design continue to gain prominence, the demand for sophisticated and versatile scaffolds like this Cbz-oxetane amino acid will undoubtedly grow, paving the way for new and improved therapeutic agents.

References

-

Macrocyclisation of small peptides enabled by oxetane incorporation. Royal Society of Chemistry. [Link]

-

Macrocyclisation of small peptides enabled by oxetane incorporation - PMC. National Center for Biotechnology Information. [Link]

-

Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry - PMC. National Center for Biotechnology Information. [Link]

-

Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry - PMC. National Center for Biotechnology Information. [Link]

-

Development of oxetane modified building blocks for peptide synthesis. SciSpace. [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

-

Development of oxetane modified building blocks for peptide synthesis. Royal Society of Chemistry. [Link]

-

Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

-

Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

-

Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]

-

Oxetanes: formation, reactivity and total syntheses of natural products. beilstein-journals.org. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Macrocyclisation of small peptides enabled by oxetane incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Macrocyclisation of small peptides enabled by oxetane incorporation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Development of oxetane modified building blocks for peptide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

The Oxetane Ring: A Modern Bioisostere for Optimizing Drug-Like Properties

An In-depth Technical Guide:

Abstract

The oxetane ring, a four-membered oxygen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its unique combination of properties—small size, high polarity, three-dimensionality, and metabolic stability—makes it an exceptionally versatile tool for drug development professionals.[3][4] This guide provides an in-depth analysis of the strategic application of the oxetane motif. We will explore its role as a powerful bioisostere for common functional groups, its profound impact on aqueous solubility, lipophilicity, and metabolic pathways, and its ability to modulate the basicity of proximal amines. Through detailed case studies, practical synthetic protocols, and quantitative data, this whitepaper serves as a comprehensive resource for researchers aiming to leverage the oxetane ring to overcome preclinical challenges and design superior therapeutic candidates.

The Emergence of the Oxetane in Medicinal Chemistry

An oxetane is a heterocycle consisting of three carbon atoms and one oxygen atom in a four-membered ring.[5] This structure possesses significant ring strain (approx. 106 kJ/mol), which contributes to its nearly planar geometry and unique reactivity.[3][6] For years, concerns over this strain-induced instability and synthetic intractability limited its use.[1][7] However, pioneering work demonstrated that the 3,3-disubstituted pattern is particularly stable and that the motif as a whole offers remarkable advantages, sparking an "oxetane rush" in drug discovery.[1][2]

The value of the oxetane lies in its ability to confer multiple benefits simultaneously. It is a compact, polar, sp3-rich motif that can dramatically improve the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a lead compound, often during the late stages of optimization.[1][3] Its incorporation can lead to enhanced aqueous solubility, improved metabolic stability, and reduced off-target toxicity, making it a critical component in the medicinal chemist's toolbox.[3][4][8]

The Oxetane as a Versatile Bioisostere

Bioisosterism—the replacement of a functional group with another that retains similar molecular shape and volume but offers different electronic and physicochemical properties—is a foundational strategy in drug design.[9] The oxetane ring has proven to be an exceptionally effective bioisostere for several problematic or non-optimal functional groups.[1][3][10]

Surrogate for the gem-Dimethyl Group

The gem-dimethyl group is frequently used to block sites of metabolic oxidation. However, this comes at the cost of increased lipophilicity, which can negatively impact solubility and other ADME properties.[2][9] The oxetane ring provides a masterful solution. It occupies a similar molecular volume to the gem-dimethyl group but introduces polarity, thereby blocking metabolism without the associated lipophilicity penalty.[1][2][9]

This strategic swap can lead to a simultaneous improvement in both metabolic stability and aqueous solubility.[7][11] The oxygen atom of the oxetane is a hydrogen bond acceptor, further enhancing its favorable interactions in an aqueous environment.[6][9]

Figure 1: Bioisosteric replacement of a metabolically labile C-H₂ group with a gem-dimethyl or an oxetane moiety.

Isostere of the Carbonyl Group

Carbonyl groups are polar and can act as hydrogen bond acceptors, but they also present liabilities, including susceptibility to enzymatic reduction, chemical instability, and potential for epimerization of adjacent stereocenters.[9][10] The oxetane ring serves as a stable, non-planar isostere of the carbonyl group.[10][11] It mimics the carbonyl's key electronic features—comparable polarity, dipole moment, and hydrogen bonding ability—while being metabolically and chemically more robust.[1][2][9]

Table 1: Comparative Properties of a Carbonyl vs. Oxetane Bioisostere

| Property | Carbonyl (Ketone) | Oxetane | Rationale for Replacement |

|---|---|---|---|

| Polarity | High | High | Maintained H-bonding capacity.[6][12] |

| Metabolic Stability | Susceptible to reduction | Generally high | Avoids metabolic liabilities.[9][11][13] |

| Chemical Stability | Potential for enolization/epimerization | High | Increases chemical robustness.[9][10] |

| Geometry | Planar (sp²) | Puckered (sp³) | Introduces three-dimensionality, potentially improving target fit.[1] |

Fine-Tuning ADME Properties with Oxetane Incorporation

The strategic incorporation of an oxetane ring is most often a late-stage optimization tactic to remediate problematic physicochemical properties.[1] Its impact on ADME parameters can be profound and multifaceted.

Enhancing Aqueous Solubility

A common hurdle in drug development is poor aqueous solubility. The high polarity of the oxetane ring makes it an excellent tool for increasing solubility.[1][3][4] The magnitude of this effect is context-dependent but can be dramatic, with reported solubility increases ranging from four-fold to over 4000-fold upon replacing a gem-dimethyl group.[5][7]

-

Case Study: IDO1 Inhibitors In the development of indoleamine 2,3-dioxygenase (IDO1) inhibitors, researchers at Incyte replaced a cyclobutene moiety with an oxetane. The resulting compound showed significantly improved potency and a better metabolic profile, which was attributed in part to improved physicochemical properties like solubility.[3]

Modulating Lipophilicity (LogD)

High lipophilicity is often linked to poor solubility, high metabolic clearance, and off-target toxicity. Replacing lipophilic groups like gem-dimethyl or cyclobutane with an oxetane reliably reduces a compound's lipophilicity (LogD), a key parameter in drug design.[1][4][9]

Improving Metabolic Stability and Directing Metabolism

The oxetane ring is generally robust to metabolic degradation.[9][13] By replacing a metabolically labile group, it can significantly increase the half-life of a drug candidate.[1][3]

A more subtle but powerful application is the ability to redirect metabolic pathways. Most drugs are metabolized by cytochrome P450 (CYP450) enzymes, creating a high potential for drug-drug interactions (DDIs).[5] The incorporation of an oxetane can steer metabolism away from CYP450s and towards other enzymes, such as microsomal epoxide hydrolase (mEH), which catalyzes the ring-opening of the oxetane to a diol.[4][5] This strategy can produce a cleaner DDI profile and a safer drug candidate.[5]

Attenuating Amine Basicity (pKa)

The basicity of amine groups is a critical parameter that influences a molecule's absorption, distribution, target binding, and off-target effects like hERG channel inhibition.[1] The oxetane ring functions as an inductive electron-withdrawing group, effectively reducing the pKa of nearby amines.[1][8][9]

-

Case Study: RSV Fusion Inhibitors In a series of respiratory syncytial virus (RSV) inhibitors, a terminal amine with a high pKa (10.4) led to a high volume of distribution and unwanted bioaccumulation. Replacing an alkyl substituent with an oxetane on the amine was described as the "highlight of the discovery," as it lowered the pKa to 8.0.[4] This modification successfully reduced the volume of distribution while maintaining high potency, leading to the clinical candidate Ziresovir.[4][10]

Table 2: Impact of Oxetane on Key Physicochemical Properties

| Property | General Effect of Oxetane Incorporation | Medicinal Chemistry Implication |

|---|---|---|

| Aqueous Solubility | Increase | Overcomes delivery and bioavailability issues.[3][7] |

| Lipophilicity (LogD) | Decrease | Improves ADME profile, reduces toxicity.[1][9] |

| Metabolic Stability | Increase | Increases drug half-life and exposure.[1][3] |

| Metabolic Pathway | Can shift from CYP450 to mEH | Reduces risk of drug-drug interactions.[4][5] |

| Amine Basicity (pKa) | Decrease | Reduces hERG liability, improves selectivity.[1][4] |

Practical Guide: Synthesis and Incorporation of the Oxetane Ring

The increased adoption of oxetanes has been driven by advances in their synthesis, making them more accessible.[14][15] Strategies generally fall into two categories: de novo construction of the ring or functionalization of pre-existing oxetane building blocks.

Figure 2: General synthetic strategies for the incorporation of oxetane rings in drug candidates.

Key Synthetic Methods

-

Intramolecular Williamson Etherification: This is a classic and widely used method involving the cyclization of a 1,3-diol, where one hydroxyl group is converted into a good leaving group (e.g., a tosylate) and the other acts as a nucleophile.[4][16][17]

-

Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form the oxetane ring.[4][18]

-

From Building Blocks: The commercial availability of oxetan-3-one and other simple oxetanes has revolutionized their use.[7][16][19] These building blocks allow for late-stage functionalization of lead compounds, which is highly desirable in optimization campaigns.[1]

Experimental Protocol: Synthesis of a 3-Amino-3-Aryl Oxetane

This protocol outlines a common sequence starting from oxetan-3-one, illustrating the building block approach.

Objective: To synthesize a 3-amino-3-aryl oxetane, a motif useful as a benzamide bioisostere.[12]

Step 1: Grignard Addition to Oxetan-3-one

-

Reaction: Arylmagnesium bromide (1.1 eq) is added dropwise to a solution of oxetan-3-one (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar).

-

Causality: The low temperature is critical to control the exothermic reaction and prevent side reactions, including ring-opening of the strained oxetane. The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbonyl carbon.

-

Workup: The reaction is quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Result: 3-Aryl-oxetan-3-ol.

Step 2: Conversion of Tertiary Alcohol to a Leaving Group (e.g., Mesylate)

-

Reaction: The 3-aryl-oxetan-3-ol (1.0 eq) is dissolved in anhydrous DCM. Triethylamine (1.5 eq) is added, and the solution is cooled to 0 °C. Methanesulfonyl chloride (1.2 eq) is added dropwise.

-

Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction. Methanesulfonyl chloride converts the hydroxyl group into a good leaving group (mesylate) in preparation for nucleophilic substitution. The reaction is run at 0 °C to maintain control.

-

Workup: The reaction is washed with water and brine. The organic layer is dried and concentrated to yield the crude mesylate, which is often used directly in the next step.

-

Result: 3-Aryl-oxetan-3-yl methanesulfonate.

Step 3: Azide Displacement (Sₙ2 Reaction)

-

Reaction: The crude mesylate (1.0 eq) is dissolved in DMF, and sodium azide (NaN₃, 2.0 eq) is added. The mixture is heated to 60-80 °C.

-

Causality: Azide is a good nucleophile for the Sₙ2 displacement of the mesylate. DMF is a suitable polar aprotic solvent for this reaction. Heating is required to overcome the activation energy for the substitution.

-

Workup: The reaction mixture is diluted with water and extracted with ethyl acetate. The organic layers are washed with brine, dried, and concentrated.

-

Result: 3-Azido-3-aryl-oxetane.

Step 4: Reduction of Azide to Primary Amine

-

Reaction: The 3-azido-3-aryl-oxetane (1.0 eq) is dissolved in methanol or ethanol. Palladium on carbon (10 mol %) is added, and the mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker).

-

Causality: Catalytic hydrogenation is a clean and efficient method for reducing azides to primary amines. The reaction is typically monitored by TLC until the starting material is consumed.

-

Workup: The reaction mixture is filtered through Celite to remove the palladium catalyst, and the filtrate is concentrated.

-

Result: 3-Aryl-oxetan-3-amine.

Challenges and Future Outlook

Despite its successes, the use of the oxetane ring is not without challenges. The inherent ring strain can lead to instability under strongly acidic conditions.[14][20] While synthetic methods have advanced, large-scale synthesis can still be problematic, requiring process chemistry optimization.[1][4]

The future for oxetanes in medicinal chemistry is bright. Initially used as pendant groups to optimize physicochemical properties, there is growing interest in using them as core scaffolding and direct binding elements.[4][8] Continued innovation in synthetic chemistry will undoubtedly provide more efficient and sustainable routes to novel oxetane derivatives, further expanding their application and solidifying their role as an indispensable tool in the development of new medicines.[4][21]

References

-

Jadhav, A. M., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. [Link]

-

Kihlstrand, J., et al. (2022). Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. American Chemical Society. [Link]

-

St. Amant, A. H., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

-

Gorin, C. F., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. [Link]

-

Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy. [Link]

-

Mykhailiuk, P. K. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic & Biomolecular Chemistry. [Link]

-

Maga, T. (2012). Application of Bioisosteres in Drug Design. University of Illinois Urbana-Champaign. [Link]

-

Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition. [Link]

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

-

Scott, J. S., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. [Link]

-

Singh, S., et al. (2025). Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. Journal of Molecular Structure. [Link]

-

Carreira, E. M. (2009). Oxetanes in drug discovery. ETH Zurich Research Collection. [Link]

-

St. Amant, A. H., et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

-

National University of Singapore. (2025). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. [Link]

-

Gorin, C. F., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? PubMed. [Link]

-

Chemie Brunschwig. (n.d.). Oxetane. Chemie Brunschwig. [Link]

-

Dračínský, M., & Hodgkinson, P. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

-

Hilby, K. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group, University of Illinois. [Link]

-

Science of Synthesis. (n.d.). Oxetanes and Oxetan-3-ones. Georg Thieme Verlag KG. [Link]

-

Stepan, A. F., et al. (2012). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Journal of Medicinal Chemistry. [Link]

-

Jadhav, A. M., et al. (2025). Applications of oxetanes in drug discovery and medicinal chemistry. ResearchGate. [Link]

-

The Dong Group. (n.d.). Oxetane Presentation. University of California, Irvine. [Link]

-

Dračínský, M., & Hodgkinson, P. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

-

Moody, C. J., & Rzepa, H. S. (2014). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed OH Insertion and CC Bond-Forming Cyclization. Angewandte Chemie International Edition. [Link]

-

Mykhailiuk, P. K. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 10. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 11. Research Collection | ETH Library [research-collection.ethz.ch]

- 12. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]

- 13. Oxetanes - Enamine [enamine.net]

- 14. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

- 17. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 18. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 19. img01.pharmablock.com [img01.pharmablock.com]

- 20. chemrxiv.org [chemrxiv.org]

- 21. sciencedaily.com [sciencedaily.com]

Engineering Rigidity: A Technical Guide to Constrained Amino Acids in Peptide Drug Design

Executive Summary

The "peptide paradox"—high potency and selectivity coupled with poor bioavailability and metabolic instability—has historically limited peptides to extracellular targets. The solution lies in conformational constraint . By introducing steric restrictions via non-natural amino acids, researchers can pre-organize peptides into bioactive conformations, mask proteolytic cleavage sites, and facilitate membrane permeability. This guide provides a technical roadmap for integrating constrained amino acids (Aib, N-methylated residues, and olefinic staples) into solid-phase peptide synthesis (SPPS) workflows.

Part 1: The Thermodynamic Rationale

Entropy, Enthalpy, and the Binding Event

To design effective peptides, one must manipulate the Gibbs Free Energy equation:

-

Native Peptides (The Problem): Linear peptides exist as a dynamic ensemble of conformers in solution. Upon binding to a target, they must adopt a single, rigid conformation. This results in a massive loss of conformational entropy (

), a thermodynamic penalty that fights against the favorable enthalpy ( -

Constrained Peptides (The Solution): By chemically restricting the peptide's flexibility (e.g., cyclization or steric locking), the molecule is "pre-organized" into its bioactive shape. The entropic cost of binding is paid during synthesis rather than during binding, significantly improving affinity (

).

Visualization: The Thermodynamic Landscape

Figure 1: Pre-organization reduces the entropic penalty of binding, effectively lowering the activation energy barrier for target engagement.

Part 2: The Constrained Amino Acid Toolbox

-Aminoisobutyric Acid (Aib)[1][2]

-

Mechanism: Aib contains two methyl groups at the

-carbon. This "gem-dimethyl" effect creates severe steric clashes that restrict rotation around the -

Effect: Strongly promotes helical structures (

-helix or -

Application: Stabilizing short helical epitopes (e.g., p53-MDM2 inhibitors).[1]

N-Methylation[1][4][5][6][7]

-

Mechanism: Replacing the amide proton (-NH) with a methyl group (-NMe).

-

Effect:

-

Permeability: Removes a hydrogen bond donor, lowering the desolvation energy required to cross lipophilic membranes.

-

Stability: Sterically blocks proteases from accessing the peptide bond.

-

-

Application: Oral bioavailability (e.g., Cyclosporine A mimetics).[2]

Hydrocarbon Stapling (Olefinic Non-Natural Amino Acids)

-

Mechanism: Incorporation of

-methyl, -

Effect: Locks the peptide into an

-helix, enhances cellular uptake via endocytosis, and confers protease resistance.[3][4]

Part 3: Synthetic Methodologies & Protocols[8]

Challenge: Steric Hindrance in SPPS

Coupling constrained amino acids (especially Aib and N-methylated residues) is difficult because the nucleophilic amine is sterically shielded.[5] Standard protocols (HBTU/DIEA) often fail, leading to deletion sequences.

Protocol 1: High-Efficiency Coupling for Hindered Residues

Reagents:

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

-

Base: HOAt (1-Hydroxy-7-azabenzotriazole) as an additive to reduce racemization and boost reactivity.

-

Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) for better swelling.

Step-by-Step Workflow:

-

Resin Swelling: Swell resin in DMF for 20 min.

-

Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

-

Activation (The Critical Step):

-

Dissolve Fmoc-AA-OH (4 eq), HATU (3.9 eq), and HOAt (4 eq) in minimal DMF.

-

Add DIEA (8 eq) immediately before adding to resin.

-

Note: Pre-activation should not exceed 30 seconds to avoid guanidinium formation.

-

-

Coupling: Shake for 2 hours at room temperature .

-

Optimization: For Aib-Aib or N-Me-N-Me linkages, use microwave irradiation (75°C for 5 min) or double coupling (repeat step 3-4).

-

-

Capping: Acetic anhydride/DIEA/DMF to terminate unreacted chains.

Protocol 2: Ring-Closing Metathesis (Stapling) on Resin

Reagents:

-

Catalyst: Grubbs I or II Catalyst (Bis(tricyclohexylphosphine)benzylidine ruthenium(IV) dichloride).

-

Solvent: 1,2-Dichloroethane (DCE) (degassed).

Workflow:

-

Assembly: Synthesize linear peptide with olefinic residues (e.g.,

and -

Preparation: Wash resin with DCM (3x) and degassed DCE (3x).

-

Reaction:

-

Dissolve Grubbs Catalyst (20 mol%) in degassed DCE.

-

Add to resin and shake for 2 hours under

atmosphere. -

Drain and repeat with fresh catalyst solution (2 hours).

-

-

Wash: Wash extensively with DCE, DCM, and DMF to remove Ruthenium traces.

-

Final Deprotection: Remove N-terminal Fmoc and cleave from resin.

Visualization: Decision Logic for Constraint Selection

Figure 2: Decision matrix for selecting the appropriate constraint based on target location and secondary structure requirements.

Part 4: Quantitative Comparison of Constraints

| Feature | Native Peptide | Aib Substitution | N-Methylation | Hydrocarbon Stapling |

| Proteolytic Stability | Low ( | Moderate | High | Very High |

| Membrane Permeability | Negligible | Low | High (if H-bonds masked) | High (Active uptake) |

| Conformational Rigidity | Low (Flexible) | High (Helical) | Moderate (Local) | Very High (Global) |

| Synthetic Difficulty | Low | High (Steric hindrance) | High (Steric hindrance) | Moderate (RCM step) |

| Solubility | Variable | Low (Hydrophobic) | High | Low (Hydrophobic staple) |

References

-

Verdine, G. L., & Walensky, L. D. (2007). The challenge of drugging undruggable targets in cancer: The peptide stapling solution. Clinical Cancer Research. Link

-

Chatterjee, J., Gilon, C., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. Link

-

Blackwell, H. E., & Grubbs, R. H. (1998). Highly efficient synthesis of covalently cross-linked peptide helices by ring-closing metathesis. Angewandte Chemie International Edition. Link

-

Fairlie, D. P., et al. (1998). Conformational selection of inhibitors for the HIV-1 protease. Journal of Medicinal Chemistry. Link

-

FDA Drug Approvals. (2014). Pasireotide (Signifor) - Example of a somatostatin analog using conformational constraint. Link

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Stabilized Alpha-Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

A Comprehensive Technical Guide to the Safe Handling of 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Oxetane Scaffolds in Medicinal Chemistry

The oxetane motif, a strained four-membered cyclic ether, has emerged as a valuable building block in modern drug discovery. Its incorporation into molecular scaffolds can significantly enhance physicochemical properties such as aqueous solubility and metabolic stability, while reducing lipophilicity.[1][2] The rigid, three-dimensional nature of the oxetane ring also allows for the exploration of novel chemical space, a critical aspect of developing next-generation therapeutics.[3]

3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid, a derivative of 3-aminooxetane-3-carboxylic acid, is a particularly interesting compound for pharmaceutical research. It serves as a constrained amino acid analogue, providing a unique structural element for the synthesis of peptides and other complex molecules with potential therapeutic applications.[4][5] The benzyloxycarbonyl (Cbz) protecting group offers stability during synthetic manipulations and can be selectively removed under specific conditions, making it a versatile intermediate in multi-step syntheses.[6]

This guide provides an in-depth overview of the safety and handling considerations for 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid, informed by data on the parent oxetane-3-carboxylic acid and the reagents used in its preparation. It is designed to equip researchers and drug development professionals with the necessary knowledge to handle this compound responsibly and effectively in a laboratory setting.

PART 1: Hazard Identification and Safety Precautions

The primary hazards are associated with the oxetane-3-carboxylic acid core, which is known to be a skin and serious eye irritant.[7][8] The synthetic precursor, benzyl chloroformate, is a highly corrosive and toxic chemical that requires stringent handling protocols.[7][9][10]

Hazard Classification

Based on available data for structurally related compounds, 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid should be handled as a compound with the following potential hazards:

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation. | |

| Serious Eye Damage/Irritation | 2A | Warning | H319: Causes serious eye irritation. | |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation. |

This table is a conservative estimation based on available data for similar compounds and should be treated as a guideline. A substance-specific risk assessment should always be conducted.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure and ensure personal safety.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield.[9] | Protects against splashes of the compound and reagents, which can cause serious eye irritation or damage. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[11] | Prevents skin contact, which can lead to irritation. |

| Body Protection | Laboratory coat, and in cases of potential significant exposure, a chemically impervious suit. | Protects skin from accidental spills. |

| Respiratory Protection | Use in a well-ventilated fume hood. If aerosols may be generated, a NIOSH-approved respirator may be necessary.[12] | Minimizes the inhalation of dust or aerosols, which can cause respiratory tract irritation. |

Engineering Controls

| Control Measure | Specification | Rationale |

| Ventilation | Work should be conducted in a certified chemical fume hood.[11] | To control exposure to airborne dust or vapors, especially during weighing and transfer operations. |

| Safety Equipment | An eyewash station and safety shower must be readily accessible.[13] | To provide immediate decontamination in case of accidental exposure. |

PART 2: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling

-

Avoid Dust Formation: Handle the solid compound carefully to prevent the generation of dust.[11]

-

Prevent Contact: Avoid all direct contact with the skin, eyes, and clothing.[9]

-

Hygienic Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

-

Inert Atmosphere: For long-term storage and in certain reactions, handling under an inert atmosphere (e.g., argon or nitrogen) may be advisable to prevent potential degradation.

Storage

-

Container: Store in a tightly sealed, properly labeled container.

-

Temperature: Store in a cool, dry, and well-ventilated area.[14] Some sources recommend freezer storage for oxetane-3-carboxylic acid.[14]

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and moisture.[12]

PART 3: Reactivity and Stability Profile

Understanding the chemical behavior of 3-(((benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid is paramount for designing safe and effective experiments.

Stability of the Oxetane Ring

The oxetane ring, while strained, is generally stable under many synthetic conditions. However, its stability can be compromised under certain circumstances:

-

Acidic Conditions: The oxetane ring is susceptible to ring-opening reactions in the presence of strong acids.[3] This is a critical consideration when choosing deprotection strategies or reaction conditions.

-

Thermal Stress: Some oxetane-carboxylic acids have been observed to be unstable upon heating, leading to isomerization into lactones.[15] Therefore, prolonged heating should be approached with caution, and reaction temperatures should be carefully controlled.

The Role of the Cbz Protecting Group

The benzyloxycarbonyl (Cbz) group is a robust protecting group for amines. It is stable to a wide range of reaction conditions, but can be cleaved under specific circumstances:

-

Hydrogenolysis: The most common method for Cbz deprotection is catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source). This method is generally mild and selective.

-

Acidic Conditions: Strong acids can also cleave the Cbz group, but this approach must be balanced with the acid sensitivity of the oxetane ring.

The interplay between the stability of the oxetane ring and the reactivity of the Cbz group is a key consideration in the synthetic utility of this molecule.

PART 4: Experimental Protocol - Synthesis of 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid

This section provides a representative, step-by-step methodology for the synthesis of the title compound, highlighting the causality behind the experimental choices.

Reaction Scheme

Caption: Synthesis of the target compound via N-protection.

Step-by-Step Methodology

-

Dissolution of Starting Material: In a well-ventilated fume hood, dissolve 3-aminooxetane-3-carboxylic acid in a suitable aqueous basic solution (e.g., 1M sodium hydroxide) with cooling in an ice bath.

-

Causality: The basic conditions are necessary to deprotonate the amino group, rendering it nucleophilic for the subsequent reaction with benzyl chloroformate. Cooling is essential to control the exothermic nature of the reaction and to minimize potential side reactions.

-

-

Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, slowly add benzyl chloroformate.

-

Causality: Slow addition is crucial to maintain temperature control and to prevent localized high concentrations of the highly reactive benzyl chloroformate, which could lead to unwanted side reactions.

-

-

Reaction Monitoring: Allow the reaction to stir at a controlled low temperature (e.g., 0-5 °C) for a specified period (typically 2-4 hours). Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

-

Causality: Low-temperature reaction conditions are maintained to ensure the stability of the oxetane ring and to prevent the degradation of the product.

-

-

Work-up: Once the reaction is complete, carefully acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

Causality: Acidification protonates the carboxylate group, rendering the product less water-soluble and facilitating its extraction into an organic solvent.

-

-

Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate).

-

Causality: Ethyl acetate is a common choice for extracting moderately polar organic compounds from aqueous solutions.

-

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

-

Causality: These standard purification steps remove residual water, inorganic salts, and other impurities to yield the pure product.

-

PART 5: Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10] |

Spill Response

-

Small Spills: In a well-ventilated area, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the spilled material for disposal.

PART 6: Waste Disposal

All waste materials, including the compound itself, contaminated materials, and solvents, should be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. indiamart.com [indiamart.com]

- 5. mdpi.com [mdpi.com]

- 6. carlroth.com [carlroth.com]

- 7. grokipedia.com [grokipedia.com]

- 8. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. nj.gov [nj.gov]

- 10. Benzyl Chloroformate | 501-53-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. chemos.de [chemos.de]

- 13. synquestlabs.com [synquestlabs.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. chemrxiv.org [chemrxiv.org]

Theoretical Conformational Analysis of Oxetane-Containing Peptides

Executive Summary: The Oxetane Revolution in Peptidomimetics

In modern drug discovery, the incorporation of oxetane rings into peptide backbones has shifted from an academic curiosity to a strategic tool for altering pharmacokinetic profiles.[1][2] Unlike traditional steric constraints (e.g., cyclopropane or gem-dimethyl groups), the oxetane ring offers a dual benefit: it acts as a steric conformational lock while simultaneously serving as a metabolic sink and solubility enhancer due to its high dipole moment and hydrogen bond acceptor capabilities.

This guide provides a rigorous theoretical framework for analyzing these systems. It moves beyond standard molecular mechanics, which often fail to capture the subtle electronic effects of the strained ether, and advocates for a hybrid Quantum Mechanics/Molecular Dynamics (QM/MD) approach.

Physicochemical Basis of Conformational Biasing

To model oxetane peptides accurately, one must understand the forces driving their topology. The oxetane ring is not merely a spacer; it is an electronic director.

The Electronic "Anchor"

The oxetane oxygen is a potent hydrogen bond acceptor. Due to ring strain (~26 kcal/mol), the hybridization of the oxygen atom deviates from standard

-

Dipole Moment: High (~2.0–2.2 D), mimicking the carbonyl group of a peptide bond.

-

H-Bonding: The ether oxygen can accept hydrogen bonds from backbone amides (

), stabilizing specific secondary structures like

The Steric "Kink"

Replacing a flexible

-

Thorpe-Ingold Effect: The ring compresses the internal bond angle (< 90°), forcing external substituents apart. This restricts the conformational space (entropy reduction), pre-organizing the peptide for binding.

-

Puckering: Unlike the planar representation often seen in 2D sketches, the oxetane ring is puckered (approx.

). This puckering is energetically shallow but critical for precise docking simulations.

Computational Methodology: A Hybrid Workflow

Standard force fields (e.g., AMBER ff14SB or CHARMM36) are often unparameterized for the specific ring strain and electrostatic potential of oxetane amino acids. The following protocol ensures high-fidelity results by integrating DFT accuracy with MD sampling.

Workflow Visualization

Figure 1: Integrated workflow for the theoretical analysis of oxetane-modified peptides, moving from parameterization to topological validation.

Step-by-Step Protocol

Step 1: Parameterization (The Critical First Step)

Do not rely on generic atom types. The strained ether oxygen requires specific partial charges.

-

Method: Run a geometry optimization of the oxetane-amino acid monomer at the wB97X-D/6-311+G(d,p) level (includes dispersion corrections).

-

Charge Fitting: Generate RESP (Restrained Electrostatic Potential) charges. The high electron density on the oxygen must be accurately mapped to simulate solvation correctly.

-

Force Field: Generate a custom FRCMOD file (if using AMBER) using parmchk2 to estimate missing angle/dihedral parameters for the strained ring.

Step 2: Conformational Sampling

Oxetane peptides often adopt "kinked" structures that are local minima traps.

-

Technique: Use Replica Exchange MD (REMD) or Low-Mode conformational search (LMOD) rather than standard MD.

-

Solvent: Explicit water (TIP3P) is mandatory. Implicit solvent models (GB/PB) often underestimate the solubility-enhancing effect of the oxetane oxygen.

Step 3: High-Level DFT Refinement

Select the unique conformational clusters (within 5 kcal/mol of the global minimum) and re-optimize using DFT.

-

Functional: M06-2X or wB97X-V . These functionals are benchmarked to handle non-covalent interactions (NCIs) and dispersion forces accurately.

-

Basis Set: def2-TZVP.[3]

-

Solvation: SMD (Solvation Model based on Density) corresponding to the biological environment (water) or assay buffer.

Data Interpretation & Structural Consequences[4][5][6][7][8][9][10]

When analyzing the output, focus on the deviation from standard Ramachandran regions.

Quantitative Metrics

| Feature | Standard Peptide | Oxetane-Modified Peptide | Structural Implication |

| C-O-C Angle | N/A (Acyclic) | ~90° (Strained) | Forces external substituents into wider angles (Thorpe-Ingold). |

| Dipole Moment | ~3.5 D (Amide) | ~2.2 D (Oxetane) | Oxetane acts as a secondary dipole, aligning with backbone amides. |

| H-Bond Acceptor | Carbonyl Oxygen | Ether Oxygen | Enables |